[(2,3-Dichloropropyl)sulfonyl]benzene
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Overview
Description
- It belongs to the class of aryl sulfones and contains a benzene ring substituted with a sulfonyl group and two chlorine atoms.
- The compound’s structure consists of a benzene ring (the aromatic core) and a sulfonyl group attached via a 2,3-dichloropropyl linker.
[(2,3-Dichloropropyl)sulfonyl]benzene: is a chemical compound with the molecular formula .
Preparation Methods
Synthetic Routes: One synthetic route involves the electrophilic aromatic substitution of benzene with a 2,3-dichloropropylsulfonyl chloride. The reaction proceeds as follows
Industrial Production: Information on large-scale industrial production methods for this specific compound is limited. it can be synthesized in the laboratory using standard organic synthesis techniques.
Chemical Reactions Analysis
Reactivity: As an aryl sulfone, [(2,3-Dichloropropyl)sulfonyl]benzene undergoes electrophilic aromatic substitution reactions.
Common Reagents and Conditions: Reactions typically involve Lewis acids or other electrophiles (e.g., sulfur trioxide, acyl chlorides) to introduce substituents onto the benzene ring.
Major Products: The major products depend on the specific reaction conditions. For example, chlorination may yield various mono- or dichlorinated derivatives.
Scientific Research Applications
Chemistry: [(2,3-Dichloropropyl)sulfonyl]benzene serves as a versatile building block for the synthesis of other organic compounds.
Biology and Medicine: Its applications in biology and medicine are less explored, but it could potentially be used as a pharmacophore or as a precursor for drug development.
Industry: Limited information exists regarding its industrial applications.
Mechanism of Action
- The exact mechanism by which [(2,3-Dichloropropyl)sulfonyl]benzene exerts its effects remains unclear.
- Further research is needed to identify molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds: Other aryl sulfones, such as [(2,3-Dibromopropyl)sulfonyl]benzene , exhibit similar reactivity.
Uniqueness: [(2,3-Dichloropropyl)sulfonyl]benzene’s uniqueness lies in its specific combination of chlorine atoms and the sulfonyl group.
Remember that while this compound has potential applications, further research is essential to fully understand its properties and utility in various fields
Properties
CAS No. |
13630-97-2 |
---|---|
Molecular Formula |
C9H10Cl2O2S |
Molecular Weight |
253.14 g/mol |
IUPAC Name |
2,3-dichloropropylsulfonylbenzene |
InChI |
InChI=1S/C9H10Cl2O2S/c10-6-8(11)7-14(12,13)9-4-2-1-3-5-9/h1-5,8H,6-7H2 |
InChI Key |
PVXUWQGYYQEFPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(CCl)Cl |
Origin of Product |
United States |
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